molecular formula C12H7ClF3NO2 B1414598 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furamide CAS No. 2197053-72-6

5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furamide

Cat. No. B1414598
CAS RN: 2197053-72-6
M. Wt: 289.64 g/mol
InChI Key: ULAMTRCSRDANRP-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furamide, also known as 5-chloro-2-(trifluoromethyl)-3-furanmide, is a synthetic compound with a broad range of potential applications. This compound has been widely studied in the scientific community due to its unique properties and its potential for use in various research areas.

Scientific Research Applications

Antitumor Activities

The compound has shown promising results in antitumor activities. Research suggests that derivatives of 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furamide, specifically designed and synthesized for this purpose, have demonstrated significant antitumor effects. The effectiveness of these compounds in combating tumor cells highlights their potential in the field of oncology and cancer treatment research (Z. Xin, 2012).

Synthesis and Chemical Properties

The compound has been involved in studies focusing on its synthesis under various conditions, including phase transfer catalysis, which is a method used to increase the rate and selectivity of reactions. These studies contribute to the broader understanding of its chemical properties and potential applications in creating more effective compounds (Xi‐Cun Wang et al., 2000).

Electromaterials Research

In the field of materials science, derivatives of 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furamide have been used to create new types of polymers with unique properties. These polymers show great solubility, thermal stability, and electroactive behavior, indicating their potential use in various high-tech applications, including electronics and materials engineering (S. Hsiao & Chien-Nan Wu, 2017).

Pesticidal Research

Studies have also been conducted on the use of derivatives of the compound in the development of new pesticides. The research indicates that certain derivatives exhibit larvicidal and acaricidal activities, suggesting their potential use in the development of new, more effective pesticides (Yongqiang Li et al., 2012).

Antimicrobial and Antibiofilm Properties

Research into thiourea derivatives of 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furamide has shown promising antimicrobial and antibiofilm properties. These studies are crucial in the quest for new antimicrobial agents, especially considering the rising problem of antibiotic resistance (Carmen Limban et al., 2011).

properties

IUPAC Name

5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2/c13-7-3-1-6(2-4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAMTRCSRDANRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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